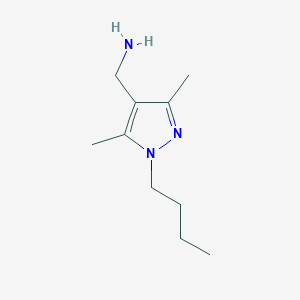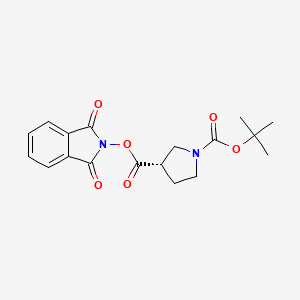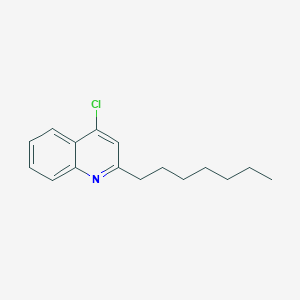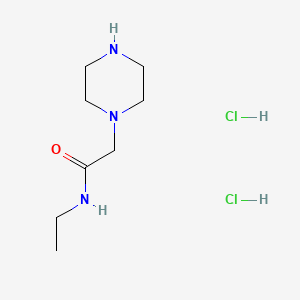![molecular formula C7H14ClNOS B13573206 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda4-Thia-7-azaspiro[3This compound belongs to the spirocyclic ethylamide family and is known for its kappa-opioid receptor agonist properties.
Preparation Methods
The synthesis of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include:
Cyclization Reactions: These reactions form the spirocyclic structure, which is a key feature of the compound.
Hydrochloride Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thia-aza ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its kappa-opioid receptor agonist properties make it a valuable tool for studying pain pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of certain neurological disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride can be compared to other spirocyclic compounds, such as:
1-thia-7-azaspiro[3.5]nonane hydrochloride: Similar in structure but may have different receptor affinities and biological activities.
TAN-67: Another kappa-opioid receptor agonist with a different spirocyclic core.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications.
Properties
Molecular Formula |
C7H14ClNOS |
|---|---|
Molecular Weight |
195.71 g/mol |
IUPAC Name |
1λ4-thia-7-azaspiro[3.5]nonane 1-oxide;hydrochloride |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-6-3-7(10)1-4-8-5-2-7;/h8H,1-6H2;1H |
InChI Key |
BXJOZBHLNIMFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCS2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)


![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)



![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)

![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)


